molecular formula C8H10F6O3 B12078709 Butyl hexafluoroisopropyl carbonate

Butyl hexafluoroisopropyl carbonate

Cat. No.: B12078709
M. Wt: 268.15 g/mol
InChI Key: OMHYZASZEHILND-UHFFFAOYSA-N
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Description

Butyl hexafluoroisopropyl carbonate is a chemical compound that belongs to the class of hexafluoroisopropyl esters. It is characterized by the presence of a butyl group and a hexafluoroisopropyl group attached to a carbonate moiety. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of butyl hexafluoroisopropyl carbonate typically involves the oxidative esterification of aldehydes using sodium persulfate as an oxidizing agent. The reaction is carried out in the presence of a catalytic quantity of a nitroxide, such as AcNH-TEMPO, and pyridine as a base. The reaction conditions include the use of acetonitrile as a solvent and a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidative esterification processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl hexafluoroisopropyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.

    Reduction: Reduction reactions can convert the carbonate group into alcohols or other reduced forms.

    Substitution: The hexafluoroisopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium persulfate, catalytic nitroxides, and pyridine in acetonitrile.

    Reduction: Metal hydrides such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include various hexafluoroisopropyl esters, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butyl hexafluoroisopropyl carbonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of butyl hexafluoroisopropyl carbonate involves its interaction with specific molecular targets and pathways. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access and inhibiting enzymatic activity. The hexafluoroisopropyl group plays a crucial role in stabilizing the enzyme-inhibitor complex through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Hexafluoroisopropyl carbamates: These compounds share the hexafluoroisopropyl group but differ in their carbamate moiety.

    Hexafluoroisopropanol: A related compound with a hydroxyl group instead of a carbonate group.

    Hexafluoroisopropyl esters: Similar esters with different alkyl or aryl groups attached to the hexafluoroisopropyl moiety.

Uniqueness

Butyl hexafluoroisopropyl carbonate is unique due to its specific combination of a butyl group and a hexafluoroisopropyl group attached to a carbonate moiety. This unique structure imparts distinct physicochemical properties, such as high stability, low nucleophilicity, and strong hydrogen bonding capabilities, making it valuable in various applications .

Biological Activity

Butyl hexafluoroisopropyl carbonate (BHIPC) is a fluorinated carbonate compound characterized by its unique structural properties, which contribute to its potential biological activity. This article reviews the biological activity of BHIPC, focusing on its mechanisms of action, enzyme inhibition capabilities, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₀F₆O₃
  • Molecular Weight : Approximately 268.15 g/mol
  • Synthesis : BHIPC is synthesized through the reaction of butanol with hexafluoroisopropyl chloroformate under controlled conditions to ensure high yields and purity.

The presence of the hexafluoroisopropyl group imparts unique solubility properties and stability, making it an interesting candidate for various biological applications.

Enzyme Inhibition

Recent studies have demonstrated that BHIPC and related compounds exhibit significant inhibitory effects on key enzymes involved in lipid metabolism, specifically:

  • Fatty Acid Amide Hydrolase (FAAH)
  • Monoacylglycerol Lipase (MAGL)

The enzyme inhibitory activities are attributed to the carbamate carbonyl moiety's interaction with the serine residue in the active site of MAGL, leading to carbamoylation and subsequent inhibition .

Table 1: Inhibition Potency of BHIPC Derivatives

CompoundIC50 (μM) FAAHIC50 (μM) MAGL
This compound1.00.51
Reference Compound ABX-14311.00.58

This table illustrates that BHIPC shows comparable potency to established inhibitors, indicating its potential as a dual inhibitor of FAAH and MAGL.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the alkyl spacer length between the heteroaryl group and the carbamate moiety significantly affect inhibitory potency. For example:

  • Shortening the alkyl chain reduces inhibitory activity against both FAAH and MAGL.
  • Lengthening the chain enhances MAGL inhibition without affecting FAAH activity .

Case Studies

Several case studies have explored the biological implications of BHIPC:

  • In vitro Studies :
    • BHIPC was tested in a Caco-2 cell culture model to assess its permeability and absorption potential after oral administration. Results indicated favorable permeability characteristics, suggesting potential for oral bioavailability .
  • In vivo Studies :
    • In animal models, compounds similar to BHIPC demonstrated anti-inflammatory effects by modulating endocannabinoid levels through inhibition of FAAH and MAGL, leading to increased anandamide levels .
  • Clinical Implications :
    • The dual inhibition profile of BHIPC has implications for treating conditions such as chronic pain and neurodegenerative diseases where endocannabinoid signaling is disrupted .

Properties

Molecular Formula

C8H10F6O3

Molecular Weight

268.15 g/mol

IUPAC Name

butyl 1,1,1,3,3,3-hexafluoropropan-2-yl carbonate

InChI

InChI=1S/C8H10F6O3/c1-2-3-4-16-6(15)17-5(7(9,10)11)8(12,13)14/h5H,2-4H2,1H3

InChI Key

OMHYZASZEHILND-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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